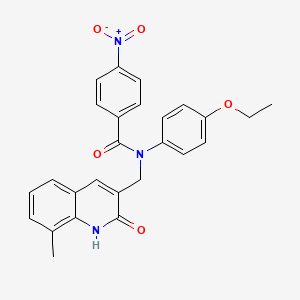
N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "EMIQ" and is a derivative of quinoline. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of EMIQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and oxidative stress. EMIQ has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. EMIQ has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses. Additionally, EMIQ has been shown to inhibit the activity of various kinases involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
EMIQ has been shown to have various biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. EMIQ has also been shown to have anti-cancer properties, including the induction of apoptosis and the inhibition of cancer cell proliferation and survival.
実験室実験の利点と制限
EMIQ has several advantages for lab experiments, including its stability and solubility in various solvents. However, the compound has some limitations, including its potential toxicity at high doses and its limited bioavailability in vivo.
将来の方向性
There are several future directions for research on EMIQ. One area of research is the development of novel EMIQ derivatives with improved bioavailability and efficacy. Another area of research is the investigation of the potential use of EMIQ in the prevention and treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of EMIQ and its potential interactions with other drugs and compounds.
合成法
EMIQ can be synthesized using a variety of methods, including the reaction of 2-hydroxy-8-methylquinoline with 4-nitrobenzoyl chloride in the presence of a base, followed by the addition of 4-ethoxyaniline. The resulting product is EMIQ, which can be purified using various methods, including column chromatography.
科学的研究の応用
EMIQ has been extensively studied for its potential applications in scientific research. The compound has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. EMIQ has also been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment. Additionally, EMIQ has been shown to have antioxidant properties and has been studied for its potential use in the prevention and treatment of various diseases associated with oxidative stress.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-3-34-23-13-11-21(12-14-23)28(26(31)18-7-9-22(10-8-18)29(32)33)16-20-15-19-6-4-5-17(2)24(19)27-25(20)30/h4-15H,3,16H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHYNGXKBLAPTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

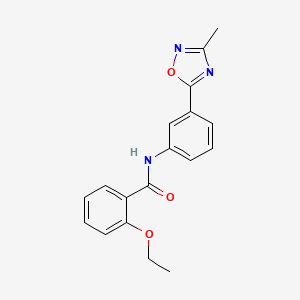
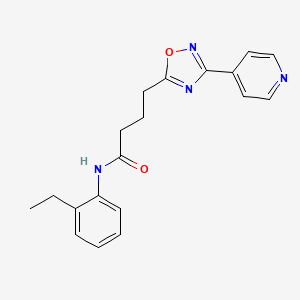





![N-(2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716443.png)
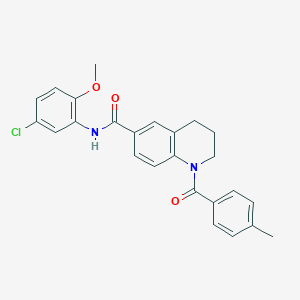
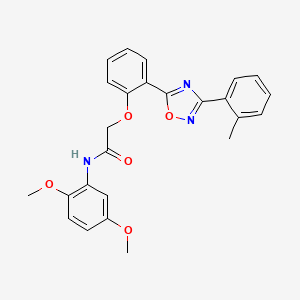
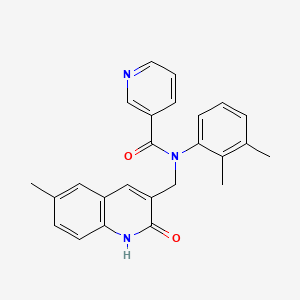
![butyl 4-{5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate](/img/structure/B7716469.png)
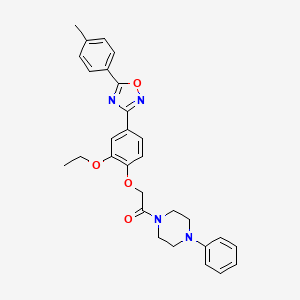
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7716479.png)